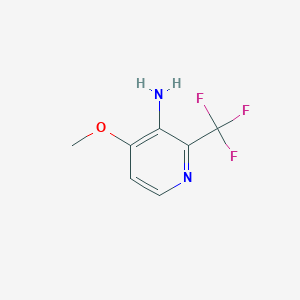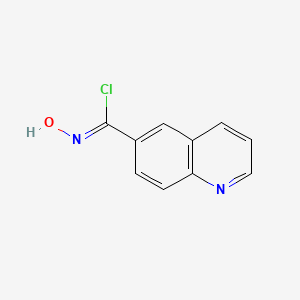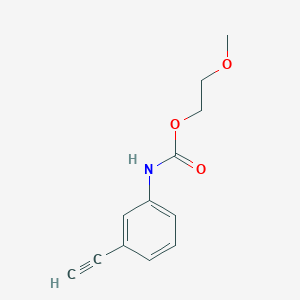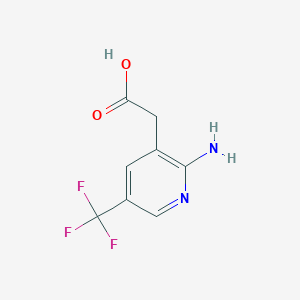
5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid
Descripción general
Descripción
5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, 2,3,5-DCTF can be synthesized by chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Herbicidal Activity
5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid derivatives have been synthesized as pyridine analogues of commercial herbicides like benazolin. These compounds exhibited auxin-like herbicidal symptoms, showing more effectiveness on dicotyledonous than monocotyledonous species. Particularly, acids and esters in these derivatives were found to be more active than alkoxyamides (Hegde & Mahoney, 1993).
Synthesis and Application in Pharmaceuticals and Agrochemicals
The compound has been involved in synthesis research, particularly in the pharmaceutical, agrochemical, and biochemical sectors. It has notable applications in the development of herbicides (Li Zheng-xiong, 2004).
Antimicrobial Activities
New derivatives of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid have been synthesized and tested for antimicrobial activities. These derivatives have shown potential in the field of antimicrobial research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Versatility in Chemical Synthesis
This compound serves as a model substrate in the regioexhaustive functionalization process, demonstrating its versatility in chemical synthesis. Its derivatives have been utilized in creating a range of functionalized compounds, showing the broad utility of this chemical in synthetic chemistry (Cottet & Schlosser, 2004).
Potential in Anticancer Research
Compounds synthesized from 5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid have been explored for their potential as anticancer agents. These studies indicate the compound's utility in developing new treatments in oncology (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemical Structure Analysis
The compound has been studied for its crystal structure, which reveals complex hydrogen-bonding networks. This research contributes to a better understanding of its molecular interactions, which is crucial for its application in various chemical syntheses (Ye & Tanski, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-1-5(8(10,11)12)6(13-3-4)2-7(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQNGACPIJRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyridine-2-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





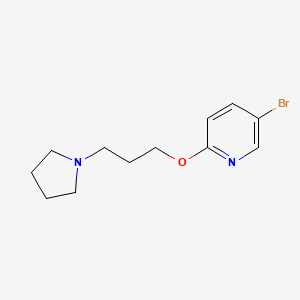
![5-[4-(Ethoxycarbonyl) piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B1409180.png)
